molecular formula C8H11ClN2O B1416114 3-(Chloromethyl)-5-cyclopentyl-1,2,4-oxadiazole CAS No. 915925-39-2

3-(Chloromethyl)-5-cyclopentyl-1,2,4-oxadiazole

Cat. No. B1416114
CAS RN: 915925-39-2
M. Wt: 186.64 g/mol
InChI Key: AIMLZTHNVMYLOQ-UHFFFAOYSA-N
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Description

The compound “3-(Chloromethyl)-5-cyclopentyl-1,2,4-oxadiazole” is an organic compound. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, and two nitrogen atoms in a five-membered ring . The 3-(Chloromethyl) substituent indicates the presence of a -CH2Cl group on the third carbon of the oxadiazole ring. The 5-cyclopentyl substituent indicates the presence of a cyclopentyl group on the fifth carbon of the oxadiazole ring.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, with the chloromethyl and cyclopentyl groups attached at the 3rd and 5th positions, respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the chloromethyl group, which is a good leaving group, and the 1,2,4-oxadiazole ring, which may participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the chloromethyl group might make it somewhat polar, while the cyclopentyl group would likely contribute to its hydrophobicity .

Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry
3-(Chloromethyl)-5-cyclopentyl-1,2,4-oxadiazole and related compounds are pivotal in the synthesis of heterocyclic compounds. These compounds serve as intermediates in the preparation of a wide variety of heterocyclic structures due to their reactivity, especially in reactions involving nucleophilic substitution. For example, the preparation of trichloroacetoamidoxime in aqueous media, followed by application in the one-pot synthesis of 1,2,4-oxadiazoles, demonstrates the utility of chloromethyl oxadiazoles in synthesizing pharmaceutically relevant heterocycles (Bretanha et al., 2009). Similarly, 3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan has been identified as a multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives, highlighting the versatility of chloromethyl oxadiazoles in synthetic chemistry (Stepanov et al., 2019).

Ring Transformations and Functional Group Interconversions
Chloromethyl oxadiazoles are also key substrates in ring transformations and functional group interconversions. For instance, the transformation of 4-amino-Δ2-1,2,4-oxadiazolines into 1,3,4-oxadiazoles through a sequence involving chloroacetyl derivatives showcases the potential for constructing diverse oxadiazole rings from chloromethyl precursors (El-Abadelah et al., 1991). This ability to modify the heterocyclic core presents significant opportunities for the design of novel compounds with potential biological activities.

Biological Activity and Material Science Applications
The structural motif of 1,3,4-oxadiazoles, including those derived from chloromethyl-oxadiazole intermediates, is known for its wide range of biological properties. Compounds featuring the 1,3,4-oxadiazole ring have been explored for their antibacterial, antifungal, antitubercular, and anticancer activities. This includes drugs such as raltegravir (an antiretroviral), zibotentan (an anticancer agent), and nesapidil (an antihypertensive), demonstrating the pharmaceutical relevance of oxadiazole derivatives (Zarei & Rasooli, 2017). Moreover, 1,3,4-oxadiazoles have shown applications in material science, underscoring their versatility beyond medicinal chemistry.

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to discuss the mechanism of action for this compound .

Future Directions

The study and application of such a compound would depend on its biological activity, reactivity, and other properties. It could potentially be used in the development of new materials or pharmaceuticals .

properties

IUPAC Name

3-(chloromethyl)-5-cyclopentyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c9-5-7-10-8(12-11-7)6-3-1-2-4-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMLZTHNVMYLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650912
Record name 3-(Chloromethyl)-5-cyclopentyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915925-39-2
Record name 3-(Chloromethyl)-5-cyclopentyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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